

in vivo efficacy studies of visamminol-3'-O-glucoside in animal models

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Compound of Interest

Compound Name: visamminol-3'-O-glucoside

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In Vivo Efficacy of Glucosides in Animal Models: A Comparative Guide

Disclaimer: As of the latest search, no in vivo efficacy studies for **visamminol-3'-O-glucoside** in animal models were found in the available scientific literature. Therefore, this guide provides a comparative overview of two related glucoside compounds, Cyanidin-3-O-glucoside (C3G) and 2,3,5,4'-tetrahydroxystilbene-2-O- β -D-glucoside (TSG), for which in vivo data in animal models of neurodegenerative and inflammatory diseases are available. These compounds are presented as alternatives for researchers interested in the therapeutic potential of glucosides.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the in vivo performance of C3G and TSG, supported by experimental data.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vivo studies of Cyanidin-3-O-glucoside (C3G) and 2,3,5,4'-tetrahydroxystilbene-2-O- β -D-glucoside (TSG) in various animal models.

Table 1: In Vivo Neuroprotective Efficacy in Alzheimer's Disease Animal Models

Compound	Animal Model	Dosage	Duration	Key Findings	Reference
Cyanidin-3-O-glucoside (C3G)	APPswe/PS1 Δ E9 transgenic mice	30 mg/kg/day (oral)	16 weeks	Reduced soluble and insoluble A β 40 and A β 42 levels; Decreased protein expression of APP, PS1, and β -secretase; Mitigated tau phosphorylation; Improved synaptic function.[1][2]	[1][2]
APPswe/PS1 Δ E9 transgenic mice	30 mg/kg/day (oral)	38 weeks	Shifted microglia from M1 to M2 phenotype; Reduced inflammatory cytokines (IL-1 β , IL-6, TNF- α); Upregulated PPAR γ and TREM2 expression.[3]	[3]	

Bisphenol A-induced rat model	5 and 10 mg/kg (oral)	Not Specified	Improved spatial memory; Downregulated p-tau and GSK3 β ; Restored Wnt3 and β -catenin levels.[4]	[4]
2,3,5,4'-tetrahydroxytilbene-2-O- β -D-glucoside (TSG)	Rodent models of AD (Systematic Review)	Various	Various	Statistically significant benefit on acquisition memory (SMD = -1.46) and retention memory (SMD = 1.93).[5][6]
APP transgenic mice	Not Specified	Not Specified	Ameliorated learning and memory functions; Reduced senile plaques and A β levels.[7]	[7]

Table 2: In Vivo Anti-inflammatory and Other Efficacies

Compound	Animal Model	Dosage	Duration	Key Findings	Reference
Cyanidin-3-O-glucoside (C3G)	High-fat diet-induced rats	Not Specified	Not Specified	Decreased serum levels of TNF- α , IL-6, and IL-1 β ; Suppressed NF- κ B p65 in the nucleus. [8]	[8]
Wistar rats	1 mg/kg (single oral dose)	60 minutes	Significantly increased arteriole blood flow.[9]	[9]	
2,3,5,4'-tetrahydroxys-tilbene-2-O- β -D-glucoside (TSG)	Mono-iodoacetate-induced rat OA model	Not Specified	Not Specified	Reduced paw edema and improved weight-bearing distribution. [10]	[10]
Traumatic Brain Injury (TBI) mouse model	60 mg/kg/day (oral)	21 days	Attenuated injury severity score; Promoted motor coordination and improved cognitive performance; Decreased brain lesion volume.[11]	[11]	
Female mouse model	10 mg/kg (gavage,	Starting at 4 or 24 weeks	Increased the number of	[12]	

of aging twice weekly) of age oocytes;
Increased
gene
expression of
anti-Müllerian
hormone
(AMH).[12]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below.

Cyanidin-3-O-glucoside (C3G) - Alzheimer's Disease Model

- Animal Model: APP^{swe}/PS1 Δ E9 transgenic mice.[1][2][3]
- Treatment: C3G was administered orally at a dose of 30 mg/kg/day for 16 or 38 weeks.[1][2][3]
- Behavioral Tests:
 - Y-maze test: To assess spatial working memory. The test measures the willingness of the rodents to explore new environments.[1]
- Biochemical Analysis:
 - ELISA: Levels of soluble and insoluble A β 40 and A β 42 in the cortical and hippocampal regions were measured.[1]
 - Western Blotting: Protein expression of amyloid precursor protein (APP), presenilin-1 (PS1), β -secretase (BACE1), autophagy-related markers (LC3B-II, LAMP-1), tau phosphorylation, and synaptic proteins (synaptophysin, PSD-95) were analyzed in brain tissues.[1][2]
 - Immunohistochemistry: To visualize A β plaque deposition in the brain.[3]

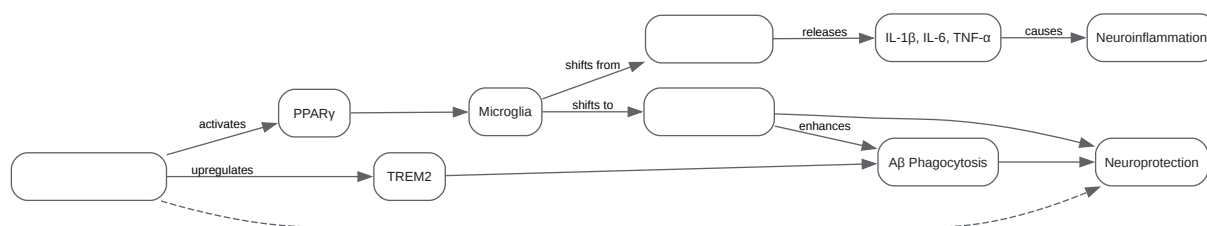
- RT-PCR: mRNA expression of pro-inflammatory cytokines (IL-1 β , TNF- α , IL-6) was measured in the cortex and hippocampus.[1]

2,3,5,4'-tetrahydroxystilbene-2-O- β -D-glucoside (TSG) - Traumatic Brain Injury (TBI) Model

- Animal Model: TBI was induced in mice.[11]
- Treatment: Daily oral administration of TSG (60 mg/kg/day) for 21 days post-TBI.[11]
- Behavioral and Neurological Assessment:
 - Beam-walking test: To evaluate motor coordination.[11]
 - Modified Neurological Severity Score (mNSS): To assess neurological deficits.
 - Morris Water Maze: To assess spatial learning and memory.[11]
- Histological and Molecular Analysis:
 - Brain Lesion Volume Measurement: To quantify the extent of brain injury.[11]
 - TUNEL Assay: To detect neuronal apoptosis in the brain cortex.[13]
 - Immunofluorescence: Double staining for NeuN (a neuronal marker) and TUNEL to identify apoptotic neurons.[13]

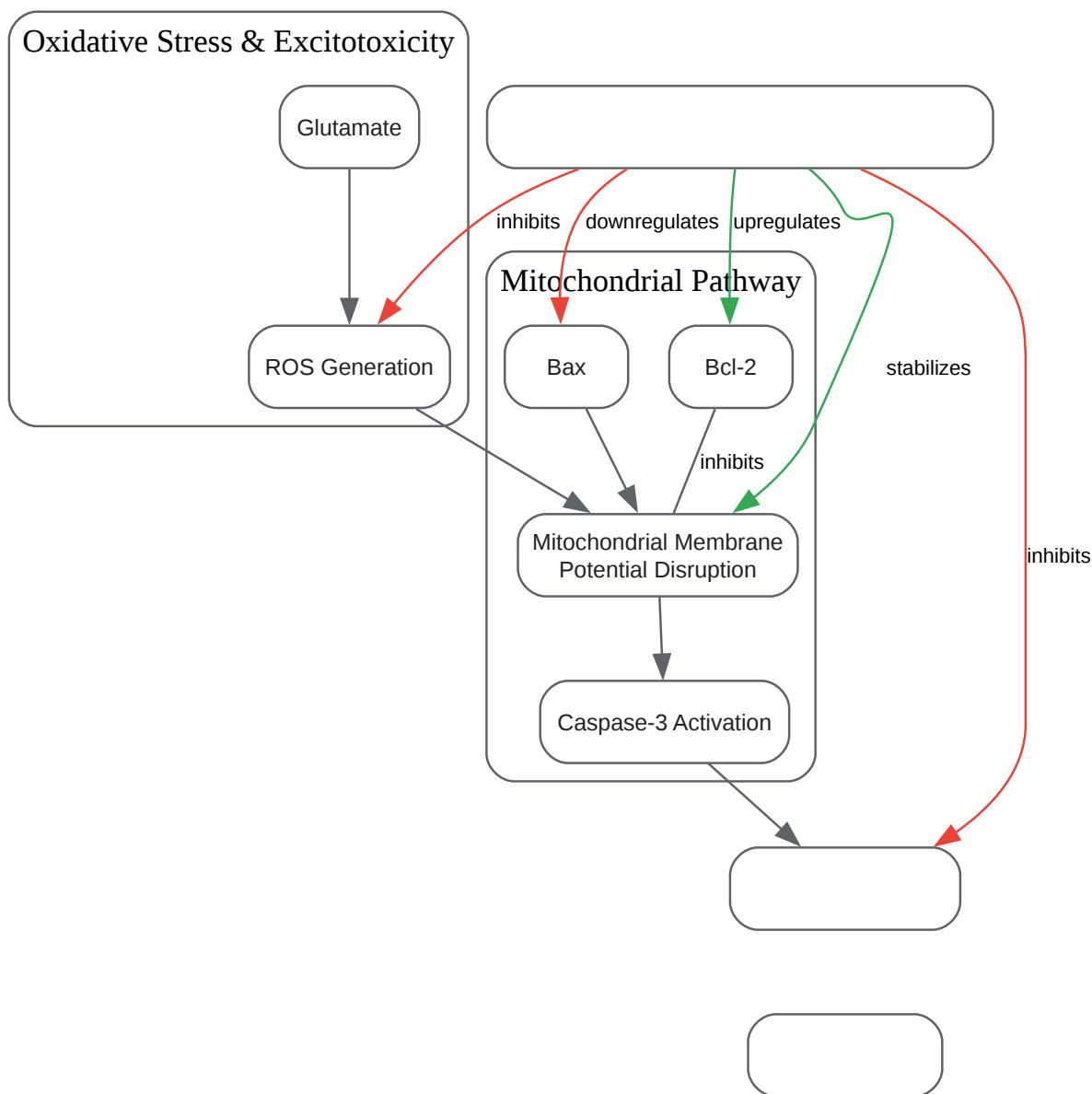
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways modulated by C3G and TSG, as well as a typical experimental workflow.



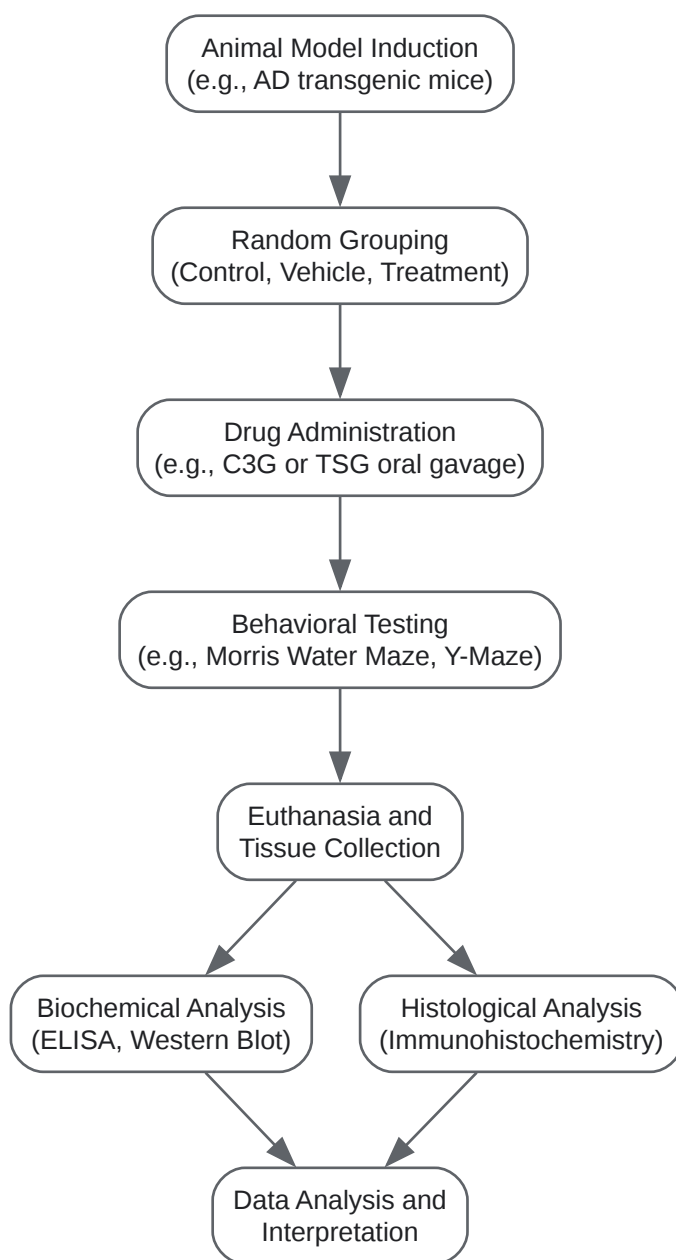
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Caption: Signaling pathway of Cyanidin-3-O-glucoside in modulating microglial polarization.



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Caption: Neuroprotective signaling pathway of TSG against oxidative stress-induced apoptosis.



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Caption: General experimental workflow for in vivo efficacy studies in animal models.

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